Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2227880-74-0
VCID: VC6645240
InChI: InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1
SMILES: CC(C)(C)OC(=O)C1COCC1N
Molecular Formula: C9H17NO3
Molecular Weight: 187.239

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate

CAS No.: 2227880-74-0

Cat. No.: VC6645240

Molecular Formula: C9H17NO3

Molecular Weight: 187.239

* For research use only. Not for human or veterinary use.

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate - 2227880-74-0

Specification

CAS No. 2227880-74-0
Molecular Formula C9H17NO3
Molecular Weight 187.239
IUPAC Name tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate
Standard InChI InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1
Standard InChI Key KHFMOCFGCVKWHU-RNFRBKRXSA-N
SMILES CC(C)(C)OC(=O)C1COCC1N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a stereochemically defined oxolane ring system, where the oxygen atom occupies the 1-position. The (3S,4S) configuration specifies the spatial arrangement of the amine (-NH₂) and tert-butyloxycarbonyl (Boc) groups at the 3- and 4-positions, respectively. This stereochemistry is critical for its interactions in chiral environments, such as enzyme binding sites.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Nametert-butyl (3S,4S)-4-aminooxolane-3-carboxylate
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.239 g/mol
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1
SMILESCC(C)(C)OC(=O)C1COCC1N

Stereochemical Significance

The (3S,4S) configuration ensures that the amine and carboxylate groups occupy adjacent axial positions on the oxolane ring, creating a rigid scaffold. This rigidity enhances its utility in asymmetric catalysis and drug design, where precise spatial alignment is essential.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis protocols for tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate are documented, analogous compounds like tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS No. 907544-17-6) provide methodological clues. A representative approach involves:

  • Protection of Amines: Introduction of a benzyl group to shield the amine during subsequent reactions .

  • Ring Formation: Cyclization via nucleophilic substitution or Mitsunobu reaction to construct the oxolane ring.

  • Deprotection: Catalytic hydrogenation (e.g., Pd/C, HCO₂NH₄) to remove protecting groups .

Table 2: Comparative Synthesis of Analogous Compounds

CompoundYieldKey ReagentsReference
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate99%Pd/C, HCO₂NH₄, EtOH/H₂O
4-aminooxolane-3-carboxylic acidN/AHydrolysis of ester derivatives

Challenges in Scalability

The tert-butyl ester group, while stabilizing the carboxylate, introduces steric hindrance that complicates purification. Column chromatography (e.g., CHCl₃/MeOH gradients) is often required to isolate enantiomerically pure products .

Physicochemical Properties

Solubility and Stability

Experimental solubility data for tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate remain unreported, but its Boc-protected amine and lipophilic tert-butyl group suggest moderate solubility in organic solvents like ethanol or dichloromethane. The ester moiety is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Spectroscopic Characterization

  • NMR: Expected signals include a singlet for the tert-butyl group (δ 1.2–1.4 ppm) and doublets for the oxolane ring protons (δ 3.5–4.0 ppm).

  • MS (ESI+): A molecular ion peak at m/z 188.1 [M+H]⁺ aligns with its molecular weight.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s bifunctional nature (amine and ester) makes it a versatile precursor for:

  • Peptide Mimetics: Incorporation into pseudopeptide backbones to enhance metabolic stability.

  • Kinase Inhibitors: Structural analogs have shown activity against tyrosine kinases implicated in cancer .

Case Study: Antiviral Agents

Derivatives of 4-aminooxolane-3-carboxylic acid (PubChem CID 22716214) exhibit inhibitory effects on viral proteases, suggesting potential utility in antiviral drug discovery .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Key Analogs

CompoundMolecular FormulaMolecular WeightFunctional Groups
tert-butyl (3S,4S)-4-aminooxolane-3-carboxylateC₉H₁₇NO₃187.239Boc, amine, oxolane
4-aminooxolane-3-carboxylic acidC₅H₉NO₃131.13Carboxylic acid, amine
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylateC₁₀H₁₉FN₂O₂218.27Boc, amine, fluorine

The tert-butyl group enhances lipophilicity compared to the carboxylic acid derivative, while fluorinated analogs exhibit altered electronic profiles influencing binding affinity .

Future Research Directions

  • Synthetic Optimization: Development of enantioselective routes to improve yield and purity.

  • Biological Screening: Evaluation of antimicrobial or anticancer activity in cell-based assays.

  • Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.

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